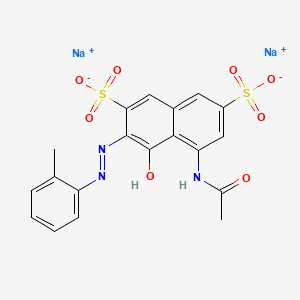

Acid Red 35

説明

The exact mass of the compound 2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-4-hydroxy-3-[(2-methylphenyl)azo]-, disodium salt is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Hair dyeing. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

disodium;5-acetamido-4-hydroxy-3-[(2-methylphenyl)diazenyl]naphthalene-2,7-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O8S2.2Na/c1-10-5-3-4-6-14(10)21-22-18-16(32(28,29)30)8-12-7-13(31(25,26)27)9-15(20-11(2)23)17(12)19(18)24;;/h3-9,24H,1-2H3,(H,20,23)(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGWXIBBJZQOXSO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3Na2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7064360 | |

| Record name | C.I. Acid Red 35 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

523.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6441-93-6 | |

| Record name | 5-(Acetylamino)-4-hydroxy-3-((2-methylphenyl)azo)-2,7-naphthalene- disulfonic acid, disodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006441936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-4-hydroxy-3-[2-(2-methylphenyl)diazenyl]-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Acid Red 35 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 5-(acetylamino)-4-hydroxy-3-[(o-tolyl)azo]naphthalene-2,7-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.574 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACID RED 35 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02BXM5Q7GE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Acid Red 35

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Red 35, also known by its Colour Index name C.I. 18065, is a monoazo dye belonging to the acid dye category.[1] Its primary applications are in the dyeing of textiles, particularly wool and silk, as well as in the coloring of paper and leather.[1] This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physicochemical characteristics and toxicological profile. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development who may encounter this compound in their studies.

Chemical and Physical Properties

This compound is a dark red powder with a chemical structure characterized by a single azo bond (-N=N-).[1] Its molecular formula is C₁₉H₁₅N₃Na₂O₈S₂, and it has a molecular weight of approximately 523.45 g/mol .[1] The presence of two sulfonate groups in its structure renders it soluble in water.[1] A summary of its key chemical and physical properties is provided in the table below.

| Property | Value | Reference(s) |

| Synonyms | C.I. This compound, C.I. 18065 | |

| CAS Number | 6441-93-6 | |

| Molecular Formula | C₁₉H₁₅N₃Na₂O₈S₂ | |

| Molecular Weight | 523.45 g/mol | |

| Appearance | Dark red powder | |

| Solubility | Soluble in water; slightly soluble in ethanol and acetone. | |

| Melting Point | Data not readily available. | |

| UV-Vis Absorption | Specific λmax for this compound is not readily available in the searched literature. However, a similar monoazo dye, Acid Red 27, exhibits an absorption peak at 523.4 nm in methanol. |

Spectroscopic Data

Detailed spectroscopic data such as Nuclear Magnetic Resonance (NMR) and specific Fourier-Transform Infrared (FT-IR) absorption bands for this compound are not extensively reported in the available literature. However, general characteristics for azo dyes can be inferred.

-

UV-Visible Spectroscopy: Azo dyes are colored due to the presence of the azo chromophore (-N=N-) in conjunction with auxochromes on the aromatic rings. The absorption spectrum of an azo dye in the visible range is a key characteristic for its quantification and color properties.

-

FT-IR Spectroscopy: The FT-IR spectrum of an azo dye would be expected to show characteristic peaks for N=N stretching, as well as vibrations corresponding to the aromatic rings, sulfonate groups (S=O), and other functional groups present in the molecule.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the structure of the molecule, confirming the arrangement of protons and carbons on the aromatic rings.

Experimental Protocols

Determination of Solubility

A standard method for determining the solubility of an azo dye like this compound involves the following steps:

-

Preparation of a Saturated Solution: An excess amount of the dye is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Solid: The saturated solution is carefully filtered or centrifuged to remove any undissolved dye particles.

-

Quantification: The concentration of the dye in the clear supernatant is determined using a suitable analytical technique, most commonly UV-Visible spectrophotometry. A calibration curve is first prepared using standard solutions of the dye of known concentrations. The absorbance of the saturated solution is then measured, and its concentration is calculated from the calibration curve.

UV-Visible Spectrophotometric Analysis

The following protocol outlines the general procedure for obtaining the UV-Visible absorption spectrum of an azo dye:

-

Instrument and Wavelength Selection: A UV-Visible spectrophotometer is used. The wavelength range is typically scanned from 200 to 800 nm to identify all absorption maxima.

-

Solvent Selection: A solvent in which the dye is soluble and that does not absorb in the region of interest is chosen (e.g., deionized water, ethanol, or methanol).

-

Preparation of Sample Solution: A dilute solution of the dye is prepared in the chosen solvent. The concentration should be adjusted so that the absorbance at the wavelength of maximum absorption (λmax) falls within the linear range of the instrument (typically 0.1 to 1.0 absorbance units).

-

Measurement: The spectrophotometer is first blanked with the pure solvent. The absorbance of the sample solution is then measured across the selected wavelength range.

-

Data Analysis: The resulting spectrum is plotted as absorbance versus wavelength. The wavelength(s) of maximum absorbance (λmax) are identified.

FT-IR Spectroscopic Analysis of a Solid Dye

For a solid powder like this compound, the FT-IR spectrum can be obtained using the KBr pellet method or the thin solid film method.

KBr Pellet Method:

-

Sample Preparation: A small amount of the dye (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Pellet Formation: The mixture is placed in a pellet die and pressed under high pressure to form a transparent or translucent pellet.

-

Analysis: The KBr pellet is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded.

Thin Solid Film Method:

-

Sample Dissolution: A small amount of the solid dye is dissolved in a suitable volatile solvent (e.g., methylene chloride or acetone).

-

Film Formation: A drop of the solution is placed on an IR-transparent salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the solid sample on the plate.

-

Analysis: The salt plate with the thin film is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded.

Toxicological Profile

Azo dyes, as a class, are of toxicological interest due to the potential for reductive cleavage of the azo bond to form aromatic amines, some of which are known carcinogens.

| Toxicological Endpoint | Finding for this compound or Related Azo Dyes | Reference(s) |

| Genotoxicity | Reactive Red 35 has been shown to induce chromosomal aberrations in Allium cepa root cells, indicating genotoxic potential. Biodegradation of the dye reduced its genotoxicity. | |

| Carcinogenicity | Some azo dyes are known to be carcinogenic in laboratory animals. The carcinogenicity is often linked to the aromatic amines formed upon metabolic reduction of the azo bond. | |

| Acute Toxicity | Specific LD50 data for this compound is not readily available. However, a safety data sheet for a liquid preparation containing C.I. Acid Red 52 indicates it is harmful if swallowed or inhaled, with an oral LD50 of 833.3 mg/kg. | |

| Other Effects | Reactive Red 35 has been reported to cause skin, eye, and respiratory irritation. |

Mandatory Visualizations

Caption: Manufacturing process of this compound.

References

An In-depth Technical Guide to Acid Red 35

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure, chemical properties, and synthesis of Acid Red 35 (C.I. 18065). While primarily utilized as a colorant in the textile and manufacturing industries, its characteristics as an acid dye present potential applications in histological and research settings. This document outlines its core properties and provides representative experimental protocols for its synthesis and potential application in tissue staining.

Core Molecular and Chemical Data

This compound is a single azo dye characterized by its vibrant red color and solubility in water. Its anionic nature, imparted by the two sulfonate groups, allows it to bind to cationic substrates such as proteins.

| Property | Data | Reference(s) |

| IUPAC Name | disodium;5-acetamido-4-hydroxy-3-(o-tolyldiazenyl)naphthalene-2,7-disulfonate | [1] |

| Synonyms | C.I. This compound, C.I. 18065, Acid Red 3B, Acid Red 6B, Acid Pink 3B | [1] |

| CAS Number | 6441-93-6 | [1] |

| Molecular Formula | C₁₉H₁₅N₃Na₂O₈S₂ | [1] |

| Molecular Weight | 523.45 g/mol | [1] |

| Appearance | Dark red powder | |

| Solubility | Soluble in water |

Synthesis Pathway

The manufacturing of this compound is achieved through a two-stage azo coupling reaction. The process begins with the diazotization of an aromatic amine, followed by coupling with a naphthol derivative.

Caption: Synthesis pathway of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and a proposed application of this compound in a research context.

Protocol 1: Synthesis of this compound

This protocol describes a representative method for the synthesis of this compound based on standard azo dye manufacturing processes.

Materials:

-

o-Toluidine (o-Methylaniline)

-

Sodium Nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

N-acetyl-4-hydroxy-2,7-naphthalenedisulfonic acid (or its sodium salt)

-

Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)

-

Sodium Chloride (NaCl)

-

Ice

-

Distilled water

-

Filter paper and funnel

-

Beakers and stirring apparatus

Procedure:

-

Diazotization of o-Toluidine:

-

In a beaker, dissolve a specific molar quantity of o-Toluidine in a solution of hydrochloric acid and water.

-

Cool the mixture to 0-5°C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite, maintaining the temperature below 5°C. The slow addition is critical to prevent the decomposition of the diazonium salt.

-

Stir the mixture for an additional 30 minutes after the addition is complete to ensure the full formation of the o-tolyldiazonium chloride intermediate. A slight excess of nitrous acid can be tested for using starch-iodide paper.

-

-

Azo Coupling:

-

In a separate beaker, dissolve an equimolar amount of the coupling component, N-acetyl-4-hydroxy-2,7-naphthalenedisulfonic acid, in an alkaline aqueous solution (using sodium hydroxide or sodium carbonate).

-

Cool this solution to 0-5°C in an ice bath.

-

Slowly add the cold diazonium salt solution prepared in Step 1 to the coupling component solution with vigorous stirring.

-

Maintain the alkaline pH and low temperature throughout the addition to facilitate the coupling reaction at the desired position on the naphthol ring.

-

-

Isolation and Purification:

-

Once the coupling reaction is complete (indicated by the absence of diazonium salt), the dye is precipitated from the solution.

-

Add sodium chloride (salting out) to decrease the solubility of the dye and promote precipitation.

-

Stir the slurry for a period to allow for complete precipitation.

-

Collect the solid this compound dye by vacuum filtration.

-

Wash the filter cake with a cold brine solution to remove impurities.

-

Dry the purified dye in an oven at a controlled temperature.

-

Protocol 2: Hypothetical Histological Staining

As an anionic dye, this compound is expected to bind to cationic (acidophilic) tissue components such as cytoplasm, muscle, and collagen. While no standardized protocol for this compound exists, the following framework, adapted from general acid dye staining principles, can be used to assess its efficacy as a histological counterstain.

Materials:

-

Deparaffinized and rehydrated tissue sections on slides

-

This compound powder

-

Distilled water

-

Acetic acid (optional, for pH adjustment)

-

Hematoxylin solution (e.g., Mayer's or Harris')

-

Differentiating agent (e.g., 1% acid alcohol)

-

Bluing agent (e.g., Scott's tap water substitute)

-

Graded alcohols (70%, 95%, 100%)

-

Xylene or xylene substitute

-

Mounting medium and coverslips

Procedure:

-

Nuclear Staining:

-

Immerse slides in a filtered hematoxylin solution for 3-5 minutes to stain the cell nuclei.

-

Rinse briefly in running tap water.

-

Differentiate slides by dipping them briefly in 1% acid alcohol to remove excess stain.

-

Rinse thoroughly in tap water.

-

Blue the sections using a suitable bluing agent for 30-60 seconds.

-

Wash in running tap water for 5 minutes.

-

-

Counterstaining with this compound:

-

Prepare a 0.5% to 1.0% (w/v) aqueous solution of this compound. The pH can be slightly acidified with a drop of acetic acid to enhance staining of some components.

-

Immerse the slides in the this compound solution for 1-3 minutes. The optimal time will need to be determined empirically.

-

Rinse briefly in distilled water to remove excess dye.

-

-

Dehydration and Mounting:

-

Dehydrate the sections through graded alcohols: 95% ethanol (2 changes, 1 minute each), followed by 100% ethanol (2 changes, 1 minute each).

-

Clear the sections in xylene or a xylene substitute (2 changes, 2 minutes each).

-

Mount the coverslip using a permanent mounting medium.

-

Expected Results:

-

Nuclei: Blue/Purple

-

Cytoplasm, muscle, collagen, red blood cells: Shades of red

Relevance to Drug Development

While this compound is not used as a therapeutic agent, its properties are relevant to the broader field of drug development in several contexts:

-

Histological Analysis: As a potential counterstain, it could be used in preclinical toxicology studies to visualize tissue morphology and identify pathological changes in response to drug candidates.

-

Dye Chemistry: The synthesis and properties of azo dyes are of interest in the development of targeted drug delivery systems, where dye molecules can be used as carriers or for imaging purposes.

-

Toxicology: Like other azo dyes, the toxicological profile of this compound, particularly concerning its metabolic cleavage into aromatic amines, is a relevant consideration for safety and regulatory assessment in any potential biological application. However, specific toxicological studies on this compound are not widely available in public literature.

References

An In-depth Technical Guide to C.I. 18065 (Acid Red 35)

CAS Number: 6441-93-6

This technical guide provides a comprehensive overview of C.I. 18065, also known as Acid Red 35, for researchers, scientists, and drug development professionals. The document details its chemical and physical properties, synthesis, and toxicological profile, with a particular focus on aspects relevant to a scientific audience.

Chemical and Physical Properties

C.I. 18065 is a single azo dye characterized by the presence of one azo group (-N=N-) linking two aromatic moieties.[1] It is a dark red powder that is soluble in water and to some extent in ethanol, while being only slightly soluble in acetone.[1] The color of its aqueous solution is sensitive to pH, appearing red in the presence of strong hydrochloric acid and turning orange-brown upon the addition of sodium hydroxide.[1]

Quantitative Data

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₅N₃Na₂O₈S₂ | [1] |

| Molecular Weight | 523.45 g/mol | [1] |

| Appearance | Dark red powder | |

| Solubility | Soluble in water, slightly soluble in acetone | |

| Maximum Absorption (λmax) | ~505 nm | |

| Acute Oral Toxicity (LD₅₀, rat) | > 2000 mg/kg bw |

Synthesis and Purification

The synthesis of C.I. 18065 involves a two-step process common for azo dyes: diazotization of an aromatic amine followed by a coupling reaction with a suitable coupling agent. In the case of C.I. 18065, the starting materials are o-Methylaniline (o-toluidine) and 4-Aminonaphthalene-1-sulfonic acid.

Experimental Protocol: General Synthesis of an Azo Dye

This protocol outlines the general procedure for the synthesis and purification of an azo dye, which can be adapted for C.I. 18065.

Part A: Diazotization of an Aromatic Amine

-

Suspend the primary aromatic amine (e.g., o-toluidine) in water.

-

Add concentrated hydrochloric acid while stirring until the amine is completely dissolved.

-

Cool the solution to 0-5 °C in an ice-water bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite. Maintain the temperature below 5 °C.

-

Stir the mixture for 15-30 minutes to ensure the complete formation of the diazonium salt.

Part B: Azo Coupling

-

Dissolve the coupling agent (e.g., 4-Aminonaphthalene-1-sulfonic acid) in an aqueous alkaline solution (e.g., sodium hydroxide or sodium carbonate).

-

Cool the solution to 0-5 °C in an ice-water bath.

-

Slowly add the cold diazonium salt solution from Part A to the cold alkaline solution of the coupling agent with efficient stirring.

-

Maintain the temperature at 0-5 °C and continue stirring for an additional 30-60 minutes to ensure the completion of the coupling reaction.

Part C: Work-up and Purification

-

Collect the precipitated azo dye by suction filtration using a Buchner funnel.

-

Wash the crude product with cold water to remove any unreacted starting materials and inorganic salts.

-

Purify the crude dye by recrystallization from a suitable solvent (e.g., water or ethanol-water mixture).

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a desiccator or vacuum oven.

Experimental Workflow: Azo Dye Synthesis and Purification

Caption: Workflow for the synthesis and purification of an azo dye.

Toxicological Profile

The toxicology of azo dyes is a significant concern for researchers and drug development professionals. The primary toxicological issue associated with azo dyes is their potential to undergo reductive cleavage of the azo bond, leading to the formation of aromatic amines. This reaction can be catalyzed by azoreductases produced by intestinal bacteria and liver enzymes.

In the case of C.I. 18065, the reductive cleavage would release o-toluidine, one of the starting materials for its synthesis. o-Toluidine is classified as a known human carcinogen, with sufficient evidence linking it to urinary bladder cancer. Therefore, exposure to C.I. 18065 carries a potential risk associated with the release of a carcinogenic metabolite. The carcinogenicity of azo dyes is often attributed to their metabolic breakdown products rather than the parent dye molecule itself.

Metabolic Pathway: Reductive Cleavage of Azo Dyes

Caption: Metabolic pathway of azo dye reduction to aromatic amines.

Applications and Biological Interactions

While C.I. 18065 is primarily used as an industrial colorant, its chemical nature as an acid dye suggests potential interactions with biological macromolecules.

Interaction with Proteins

Acid dyes, being anionic, can interact with positively charged amino acid residues on the surface of proteins, such as lysine and arginine, through electrostatic interactions. This property is the basis for their use as biological stains in histology and cytology. While there is no specific data on the use of C.I. 18065 as a biological stain, its structure is similar to other acid dyes used for this purpose. The binding of acid dyes to proteins can be studied using techniques like fluorescence quenching spectroscopy to determine binding constants and thermodynamic parameters.

Use in Drug Development

There is currently no evidence in the scientific literature to suggest that C.I. 18065 is used in drug development as a therapeutic agent or a drug delivery vehicle. The primary relevance of this compound to drug development professionals is its potential toxicological profile and the general understanding of the metabolism and safety of azo compounds, which may be present as excipients in pharmaceutical formulations.

Conclusion

C.I. 18065 (this compound) is a typical monoazo dye with well-defined chemical properties and a straightforward synthetic route. For researchers and drug development professionals, the most critical aspect of this compound is its toxicological profile. The potential for metabolic conversion to the known human carcinogen o-toluidine necessitates careful handling and risk assessment. While its properties as an acid dye suggest potential for protein interaction and staining, its application in biological research and drug development appears to be undocumented and is likely limited by its toxicological concerns. Further research would be required to explore any potential utility as a fluorescent probe or biological stain, with careful consideration of its metabolic fate and potential for toxicity.

References

An In-depth Technical Guide to the Solubility and Stability of Acid Red 35

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Red 35, also known by its Colour Index name C.I. 18065, is a monoazo dye.[1] Its molecular structure, characterized by an azo bond (-N=N-) connecting aromatic rings, is fundamental to its color and chemical properties. This guide provides a comprehensive overview of the current scientific understanding of the solubility and stability of this compound in various solvents, which is critical for its application in diverse fields, including textiles and potentially as a research chemical.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CI Name | This compound, C.I. 18065 | [1] |

| Molecular Formula | C₁₉H₁₅N₃Na₂O₈S₂ | [1] |

| Molecular Weight | 523.45 g/mol | [1] |

| Appearance | Dark red powder | [1] |

Solubility Profile

The solubility of a dye is a critical parameter that influences its application and formulation. This compound is generally characterized as being soluble in water and polar organic solvents.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in published literature. However, qualitative descriptions of its solubility have been reported.

| Solvent | Solubility | Reference |

| Water | Soluble | |

| Ethanol | Soluble to a certain extent | |

| Acetone | Slightly soluble |

The presence of two sulfonate groups in its structure contributes significantly to its aqueous solubility.

Stability Profile

The stability of this compound is influenced by several factors, including pH, temperature, and exposure to light. Understanding its degradation kinetics is crucial for predicting its shelf-life and environmental fate.

pH Stability

The stability of azo dyes can be pH-dependent. While specific studies on the pH stability of this compound are limited, the color of its aqueous solution is affected by pH, being red in the presence of strong hydrochloric acid and turning orange-brown upon the addition of sodium hydroxide. Generally, the absorbance of some textile dyes remains stable across a wide pH range (1 to 13).

Thermal Stability

Photostability and Degradation

This compound, like many azo dyes, is susceptible to degradation upon exposure to light, particularly UV radiation. Several studies have investigated the photocatalytic degradation of this compound, often in the presence of a catalyst such as titanium dioxide (TiO₂). This process typically involves the generation of highly reactive hydroxyl radicals that attack the dye molecule, leading to the cleavage of the azo bond and subsequent mineralization into simpler, colorless compounds. The degradation process has been shown to follow pseudo-first-order kinetics.

The degradation pathway of Reactive Red 35, a similar azo dye, has been studied, and it involves processes such as the removal of the chromophoric group, hydroxylation of the aromatic ring, and cleavage of the C-N bond.

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of this compound are provided below. These are general methods that can be adapted for specific research needs.

Determination of Solubility by UV-Vis Spectrophotometry

This method relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.

1. Preparation of a Calibration Curve:

- Prepare a stock solution of this compound of a known concentration in the solvent of interest.

- Perform serial dilutions to obtain a series of standard solutions with decreasing concentrations.

- Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. The λmax for Red-5B/Red-35 has been reported to be 512 nm.

- Plot a graph of absorbance versus concentration to generate a calibration curve.

2. Preparation of a Saturated Solution:

- Add an excess amount of this compound to the solvent in a sealed container.

- Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

3. Measurement and Calculation:

- After equilibration, allow any undissolved solid to settle.

- Carefully withdraw a known volume of the supernatant and filter it using a 0.45 µm syringe filter.

- Dilute the filtered solution with the solvent to a concentration that falls within the linear range of the calibration curve.

- Measure the absorbance of the diluted solution at λmax.

- Use the equation of the calibration curve to determine the concentration of the diluted solution.

- Calculate the solubility by multiplying the concentration by the dilution factor.

Assessment of Stability by Monitoring Degradation Kinetics

This protocol describes a general method for studying the stability of this compound under specific conditions (e.g., pH, temperature, light exposure).

1. Experimental Setup:

- Prepare a solution of this compound of a known initial concentration in the desired solvent and under the specified conditions (e.g., buffered to a specific pH, placed in a temperature-controlled chamber, or exposed to a light source of known intensity).

2. Sample Collection and Analysis:

- At regular time intervals, withdraw aliquots of the solution.

- Analyze the concentration of this compound in each aliquot using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). For HPLC analysis, a reverse-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile and an aqueous buffer) can be used, with detection at the λmax of the dye.

3. Data Analysis:

- Plot the concentration of this compound as a function of time.

- Determine the order of the degradation reaction (e.g., zero-order, first-order, or second-order) by fitting the data to the corresponding integrated rate laws.

- Calculate the rate constant (k) and the half-life (t₁/₂) of the degradation process.

Visualizations

Experimental Workflow for Solubility and Stability Testing

The following diagram illustrates a typical workflow for assessing the solubility and stability of a chemical compound like this compound.

Caption: Workflow for assessing the solubility and stability of this compound.

Logical Relationship of Factors Affecting Stability

The diagram below illustrates the key factors that can influence the stability of this compound.

Caption: Factors influencing the degradation of this compound.

References

Acid Red 35: A Comprehensive Technical Guide to Laboratory Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical safety and handling information for Acid Red 35 (C.I. 18065; CAS No. 6441-93-6) in a laboratory setting. Adherence to these guidelines is essential to ensure the safety of personnel and the integrity of research. This document summarizes key toxicological data, outlines detailed experimental protocols for safety assessment, and provides clear visual workflows for handling and emergency procedures.

Hazard Identification and Classification

This compound is an azo dye that presents several potential hazards. The primary concern is its classification as a substance that can cause skin and serious eye irritation. Furthermore, as an azo dye, this compound has the potential to metabolically cleave to form aromatic amines, specifically o-toluidine, which is a suspected human carcinogen. Therefore, it must be handled with care to minimize exposure.

Hazard Statements (CLP):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Toxicological Data

Quantitative toxicological data for this compound, such as LD50 and LC50 values, are not consistently available in published literature. One source explicitly states that such data is "Unlisted".[1] This lack of definitive quantitative data underscores the need for cautious handling and the application of the precautionary principle.

Table 1: Summary of Toxicological Information for this compound

| Toxicological Endpoint | Data | Notes |

| Acute Oral Toxicity (LD50) | Unlisted/Not available | The absence of data necessitates handling as a substance of unknown acute toxicity. |

| Acute Dermal Toxicity (LD50) | Unlisted/Not available | Avoid skin contact. |

| Acute Inhalation Toxicity (LC50) | Unlisted/Not available | Avoid generating dust or aerosols. |

| Skin Corrosion/Irritation | Causes skin irritation | Repeated or prolonged contact may lead to dermatitis. |

| Serious Eye Damage/Irritation | Causes serious eye irritation | Direct contact can cause significant eye damage. |

| Carcinogenicity | Potential for metabolic release of o-toluidine (a suspected carcinogen) | Handle as a potential carcinogen. |

| Mutagenicity | Mutagenicity data has been reported, but specifics are not readily available.[1] |

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound to prevent skin and eye contact, and inhalation of dust.

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).

-

Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator with a particulate filter.

Handling and Storage

Handling:

-

Use in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.

-

Avoid generating dust.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents.

Accidental Release and Spill Procedures

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

Minor Spill:

-

Alert personnel in the immediate area.

-

Wear appropriate PPE.

-

Cover the spill with an absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent).

-

Carefully sweep up the absorbed material and place it in a labeled, sealed container for hazardous waste disposal.

-

Clean the spill area with soap and water.

Major Spill:

-

Evacuate the area immediately.

-

Alert your institution's emergency response team.

-

Provide them with the Safety Data Sheet for this compound.

Experimental Protocols for Azo Dye Toxicity Testing

The following are generalized experimental protocols that can be adapted to assess the toxicity of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the dye that is toxic to cells in culture.

Methodology:

-

Cell Culture: Culture a suitable cell line (e.g., human liver cells) in appropriate media.

-

Plating: Seed the cells into 96-well plates and allow them to attach overnight.

-

Treatment: Prepare a range of concentrations of this compound and add them to the wells. Include a control group with no dye.

-

Incubation: Incubate the plates for 24-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader. The amount of formazan is proportional to the number of viable cells.

Reductive Cleavage of Azo Bonds and Amine Detection

This protocol determines if this compound can be broken down into aromatic amines.

Methodology:

-

Sample Preparation: Prepare a solution of this compound.

-

Reductive Cleavage: In a reaction vessel, add a citrate buffer to the dye solution and heat to 70°C. Initiate the reduction by adding a sodium dithionite solution. Maintain the temperature for 30 minutes.

-

Extraction: After cooling, extract the released amines using a suitable organic solvent (e.g., diethyl ether) through liquid-liquid extraction.

-

Concentration: Concentrate the organic extract under a gentle stream of nitrogen.

-

Analysis: Analyze the concentrated extract using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the aromatic amines.

First Aid Measures

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

-

After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: May emit toxic fumes under fire conditions.

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.

Disclaimer: This guide is intended for informational purposes only and does not replace the need for a comprehensive risk assessment and adherence to institutional safety protocols. Always consult the most up-to-date Safety Data Sheet (SDS) for this compound before use.

References

Spectrophotometric Analysis of Acid Red 35: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectrophotometric analysis of Acid Red 35, a synthetic azo dye. The document details the core principles of its quantification, experimental protocols for its analysis and degradation, and a summary of key data. This guide is intended to serve as a valuable resource for professionals in research, scientific, and drug development fields who work with or encounter this compound.

Core Principles of Spectrophotometric Analysis

Spectrophotometry is a widely used analytical technique for the quantitative determination of colored compounds like this compound. The fundamental principle behind this method is the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light passing through the solution.

The analysis of this compound by UV-Vis spectrophotometry relies on its ability to absorb light in the visible region of the electromagnetic spectrum. The characteristic red color of the dye is due to its strong absorption of light at a specific wavelength, known as the maximum absorbance wavelength (λmax). By measuring the absorbance at this wavelength, the concentration of this compound in a solution can be accurately determined.

Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₉H₁₅N₃Na₂O₈S₂[1] |

| Molecular Weight | 523.45 g/mol [1] |

| C.I. Name | This compound[1] |

| CAS Number | 6441-93-6[1] |

| Appearance | Dark red powder[1] |

| Solubility | Soluble in water |

Experimental Protocols

This section outlines the detailed methodologies for the spectrophotometric analysis and a representative photocatalytic degradation of this compound.

Spectrophotometric Quantification of this compound

This protocol describes the steps to determine the concentration of this compound in an aqueous solution using a UV-Vis spectrophotometer.

Materials and Reagents:

-

This compound powder

-

Distilled or deionized water

-

Volumetric flasks (100 mL, 50 mL, 25 mL, 10 mL)

-

Pipettes

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Preparation of Stock Solution (e.g., 100 mg/L):

-

Accurately weigh 10 mg of this compound powder.

-

Dissolve the powder in a small amount of distilled water in a beaker.

-

Transfer the solution quantitatively to a 100 mL volumetric flask.

-

Make up the volume to the mark with distilled water and mix thoroughly.

-

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of lower concentrations (e.g., 5, 10, 15, 20, 25 mg/L) by diluting the stock solution using volumetric flasks and pipettes.

-

-

Determination of Maximum Absorbance (λmax):

-

Take one of the standard solutions (e.g., 15 mg/L) and scan its absorbance across the visible spectrum (typically 400-700 nm) using the spectrophotometer.

-

The wavelength at which the highest absorbance is recorded is the λmax. For this compound, this is typically around 510-512 nm.

-

-

Generation of a Standard Curve:

-

Set the spectrophotometer to the determined λmax.

-

Measure the absorbance of each standard solution, using distilled water as a blank.

-

Plot a graph of absorbance versus concentration. This should yield a linear relationship as described by the Beer-Lambert Law.

-

-

Measurement of Unknown Sample:

-

Measure the absorbance of the unknown sample solution at the λmax.

-

Determine the concentration of this compound in the unknown sample by interpolating its absorbance value on the standard curve or by using the equation of the line obtained from the linear regression of the standard curve.

-

Experimental Workflow for Spectrophotometric Quantification

Caption: Workflow for the quantitative analysis of this compound.

Photocatalytic Degradation of this compound using TiO₂

This protocol provides a general method for studying the degradation of this compound using titanium dioxide (TiO₂) as a photocatalyst under UV irradiation.

Materials and Reagents:

-

This compound solution of known concentration

-

Titanium dioxide (TiO₂) nanopowder (e.g., Degussa P25)

-

UV lamp (e.g., mercury vapor lamp)

-

Magnetic stirrer and stir bars

-

Beakers or photoreactor vessel

-

Syringes and syringe filters (0.45 µm)

-

UV-Vis spectrophotometer

Procedure:

-

Experimental Setup:

-

Place a known volume and concentration of this compound solution into a beaker or photoreactor.

-

Add a specific amount of TiO₂ catalyst (e.g., 0.1 g/L to 1 g/L).

-

Place the vessel on a magnetic stirrer to ensure the catalyst remains suspended.

-

Position the UV lamp at a fixed distance from the solution.

-

-

Photocatalytic Reaction:

-

Before turning on the UV lamp, stir the solution in the dark for a period (e.g., 30 minutes) to establish adsorption-desorption equilibrium.

-

Turn on the UV lamp to initiate the photocatalytic reaction.

-

-

Sample Collection and Analysis:

-

At regular time intervals (e.g., 0, 15, 30, 45, 60, 90, 120 minutes), withdraw a small aliquot of the solution using a syringe.

-

Immediately filter the sample through a 0.45 µm syringe filter to remove the TiO₂ particles.

-

Measure the absorbance of the filtered sample at the λmax of this compound using a UV-Vis spectrophotometer.

-

-

Data Analysis:

-

Calculate the concentration of this compound at each time point using the standard curve.

-

Determine the degradation efficiency (%) using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] * 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.

-

To determine the reaction kinetics, plot ln(C₀/Cₜ) versus time. A linear plot indicates pseudo-first-order kinetics, and the rate constant (k) can be calculated from the slope of the line.

-

Experimental Workflow for Photocatalytic Degradation

References

Acid Red 35 as a Fluorescent Dye in Research: A Technical Assessment

Despite its classification as a fluorescent dye by some commercial suppliers, a comprehensive review of scientific literature and technical databases reveals a significant lack of publicly available data on the specific fluorescent properties and research applications of Acid Red 35 (C.I. 18065). This technical guide addresses the current state of knowledge and provides a broader context on the fluorescence of azo dyes for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

This compound is a synthetic monoazo dye. Basic identifying information is summarized in the table below.

| Property | Value | Reference |

| C.I. Name | This compound | [1] |

| C.I. Number | 18065 | [1] |

| CAS Number | 6441-93-6 | [1] |

| Molecular Formula | C₁₉H₁₅N₃Na₂O₈S₂ | [1] |

| Molecular Weight | 523.45 g/mol | [1] |

| Chemical Class | Single Azo |

Fluorescence Properties: A Data Gap

Extensive searches for quantitative data regarding the fluorescent properties of this compound have yielded no specific results. Key photophysical parameters, including excitation and emission maxima, molar absorptivity (extinction coefficient), fluorescence quantum yield, and fluorescence lifetime, are not documented in peer-reviewed scientific literature or publicly accessible databases.

Commercial suppliers that list this compound sometimes categorize it as a "fluorescent dye"; however, they do not provide any accompanying analytical data. Notably, one major supplier explicitly states that they do not collect analytical data for this particular product.

The Context of Azo Dyes and Fluorescence

The absence of fluorescence data for this compound may be understood within the broader context of azo dyes. The defining feature of this class of compounds is the presence of one or more azo groups (–N=N–). This group, while responsible for the strong coloration of these dyes, is also known to be a fluorescence quencher.

Research indicates that many azo dyes are either non-fluorescent or exhibit very weak fluorescence. The azo bond can promote non-radiative decay pathways, which compete with and often dominate over radiative decay (fluorescence). However, it is possible to synthesize fluorescent azo dyes through specific chemical modifications. For instance, the incorporation of a boron-complexing moiety can restrict the rotation of the azo group and lead to significant fluorescence enhancement. Studies on other azo dyes, such as Acid Yellow 17, have reported fluorescence, but these properties are highly specific to the molecular structure.

Hypothetical Experimental Considerations

While no established protocols for the use of this compound as a fluorescent dye exist, protocols for other fluorescent "Acid Red" dyes, such as the hypothetical protocols for Acid Red 315, can offer a starting point for researchers wishing to investigate the potential fluorescence of this compound.

General Staining Protocol for Fixed Cells (Hypothetical)

This protocol is a generalized procedure and would require significant optimization for this compound.

Materials:

-

This compound

-

Phosphate-buffered saline (PBS)

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Mounting medium

-

Fluorescence microscope

Workflow:

Caption: Hypothetical workflow for fixed cell staining.

Procedure:

-

Cell Culture and Fixation: Grow cells on a suitable substrate (e.g., glass coverslips). Fix the cells with a standard fixative like 4% paraformaldehyde.

-

Washing: Wash the fixed cells thoroughly with PBS to remove the fixative.

-

Permeabilization (Optional): If targeting intracellular structures, permeabilize the cell membranes with a detergent such as Triton X-100.

-

Staining: Prepare a dilute solution of this compound in PBS. The optimal concentration would need to be determined empirically, likely in the low micromolar range. Incubate the cells with the dye solution.

-

Washing: Wash the cells extensively with PBS to remove any unbound dye.

-

Mounting and Imaging: Mount the coverslips onto microscope slides and image using a fluorescence microscope with appropriate filter sets. The selection of excitation and emission filters would require initial spectroscopic characterization of the dye.

Conclusion and Future Directions

Currently, there is a significant lack of data to support the use of this compound as a fluorescent dye in research. The core requirements for its application, including its photophysical properties and established experimental protocols, are not available in the public domain.

For researchers interested in the potential fluorescence of this dye, the initial and most critical step would be to perform a thorough photophysical characterization. This would involve measuring its absorption and fluorescence spectra in various solvents to determine its excitation and emission maxima, molar absorptivity, and quantum yield. Should this compound prove to have useful fluorescent properties, further research would be needed to develop and validate protocols for its use in biological applications such as cell staining, protein labeling, and as a fluorescent probe for specific analytes or cellular environments. Without this fundamental data, its utility as a fluorescent research tool remains speculative.

References

Methodological & Application

Application Notes & Protocol: Utilizing Xylidine Ponceau (Acid Red 26) in Masson's Trichrome Staining

For Researchers, Scientists, and Drug Development Professionals

Introduction

Masson's trichrome is a cornerstone staining technique in histology, essential for differentiating cellular and extracellular components in tissue samples. This three-color staining method is invaluable for observing morphology and is widely applied in the study of pathologies involving connective tissue, such as fibrosis in cardiac, hepatic, and renal diseases, as well as in the assessment of muscular pathologies and tumor analysis.[1] The protocol distinguishes collagen from muscle and other cytoplasmic elements. Typically, nuclei are stained black, cytoplasm, keratin, and muscle fibers appear red, and collagen is colored blue or green.[1]

A key component of the cytoplasmic stain in many Masson's trichrome variants is Xylidine Ponceau, also known as Ponceau de Xylidine or Acid Red 26 (C.I. 16150).[2][3] This red acid dye, often used in conjunction with acid fuchsin, imparts a red or orange-red hue to cytoplasmic structures, muscle, and erythrocytes.[2] This document provides a detailed protocol for the application of Xylidine Ponceau within the framework of a Masson's trichrome stain.

Principle of the Method

The Masson's trichrome stain is a multi-step process that relies on the differential binding of anionic dyes to tissue components. The technique employs three different solutions to selectively stain various structures. After nuclear staining with Weigert's iron hematoxylin, an acid dye solution containing Xylidine Ponceau and acid fuchsin is applied to stain the cytoplasm and muscle. Subsequently, a polyacid, such as phosphomolybdic or phosphotungstic acid, acts as a decolorizing agent, causing the red dye to diffuse out of the collagen fibers while being retained in the more densely textured cytoplasm and muscle. Finally, a counterstain, typically Aniline Blue or Light Green, is used to color the collagen.

Quantitative Data Summary

The following table outlines the typical concentrations and incubation times for the key reagents in a Masson's trichrome protocol incorporating Xylidine Ponceau. Note that optimal times may vary depending on tissue type, fixation method, and desired staining intensity.

| Reagent | Component 1 | Component 2 | Component 3 | Incubation Time |

| Mordant (Optional but Recommended) | Bouin's Solution | - | - | 1 hour at 56-60°C or overnight at RT |

| Nuclear Stain | Weigert's Iron Hematoxylin (Working Solution) | Equal parts Solution A and Solution B | - | 10-20 minutes |

| Plasma Stain | Xylidine Ponceau (Acid Red 26) | Acid Fuchsin | 1% Glacial Acetic Acid | 5-15 minutes |

| Differentiator | Phosphomolybdic-Phosphotungstic Acid Solution | - | - | 10-15 minutes |

| Collagen Stain | Aniline Blue Solution | - | - | 5-10 minutes |

| Final Rinse | 1% Acetic Acid Solution | - | - | 2-5 minutes |

Experimental Protocol

This protocol is adapted from established Masson's trichrome procedures.

Reagents and Solutions

-

Bouin's Solution: Commercially available or prepared in-house.

-

Weigert's Iron Hematoxylin: Prepare working solution by mixing equal parts of Solution A (Hematoxylin in 95% ethanol) and Solution B (Ferric chloride in diluted HCl).

-

Biebrich Scarlet-Acid Fuchsin Solution (Plasma Stain):

-

Xylidine Ponceau (Acid Red 26): 0.5 g

-

Acid Fuchsin: 0.5 g

-

Distilled Water: 100 ml

-

Glacial Acetic Acid: 1 ml

-

-

Phosphomolybdic-Phosphotungstic Acid Solution:

-

Phosphomolybdic acid: 2.5 g

-

Phosphotungstic acid: 2.5 g

-

Distilled water: 100 ml

-

-

Aniline Blue Solution:

-

Aniline Blue: 2.5 g

-

Glacial Acetic Acid: 2 ml

-

Distilled Water: 100 ml

-

-

1% Acetic Acid Solution:

-

Glacial Acetic Acid: 1 ml

-

Distilled Water: 99 ml

-

Staining Procedure

-

Deparaffinization and Rehydration:

-

Immerse slides in Xylene (2 changes, 3-5 minutes each).

-

Transfer to 100% Ethanol (2 changes, 1-3 minutes each).

-

Transfer to 95% Ethanol (1 minute).

-

Transfer to 70% Ethanol (1 minute).

-

Rinse in running tap water.

-

Rinse in distilled water.

-

-

Mordanting (for formalin-fixed tissue):

-

Place slides in Bouin's solution in an oven at 56-60°C for 1 hour, or at room temperature overnight.

-

Wash in running tap water for 5-10 minutes to remove the yellow color.

-

-

Nuclear Staining:

-

Stain in Weigert's iron hematoxylin working solution for 10 minutes.

-

Rinse in running warm tap water for 10 minutes.

-

Wash in distilled water.

-

-

Cytoplasmic Staining:

-

Stain in Biebrich Scarlet-Acid Fuchsin solution (containing Xylidine Ponceau) for 10-15 minutes.

-

Wash in distilled water.

-

-

Differentiation:

-

Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes, or until the collagen is no longer red.

-

-

Collagen Staining:

-

Without rinsing, transfer the slides directly to the Aniline Blue solution and stain for 5-10 minutes.

-

Rinse briefly in distilled water.

-

-

Final Differentiation:

-

Differentiate in 1% acetic acid solution for 2-5 minutes.

-

Wash in distilled water.

-

-

Dehydration and Mounting:

-

Dehydrate quickly through 95% ethanol, followed by two changes of absolute ethanol.

-

Clear in xylene (2-3 changes).

-

Mount with a resinous mounting medium.

-

Expected Results

-

Nuclei: Black

-

Cytoplasm, Muscle, Keratin: Red/Pink

-

Collagen: Blue

-

Erythrocytes: Red

Visual Representation of the Workflow

Caption: Workflow for Masson's Trichrome Staining.

References

Application Notes: Acid Red 35 for Collagen and Muscle Fiber Differentiation

Introduction

Acid Red 35 (C.I. 18065) is a single azo dye traditionally used in the textile industry. Historical histological literature documents its use as a substitute for Crystal Scarlet in the Martius-Scarlet-Blue (MSB) trichrome staining method developed by Lendrum et al. This positions this compound as a viable, though less common, alternative for the differential staining of muscle, cytoplasm, and fibrin from collagen in tissue sections. This document provides detailed application notes and an adapted protocol for researchers, scientists, and drug development professionals interested in utilizing this compound for this purpose.

Principle of Staining

The protocol is based on the principles of trichrome staining, which utilizes a sequence of acidic dyes with different molecular weights to selectively color various tissue components. The general mechanism is as follows:

-

Nuclear Staining: An acid-resistant nuclear stain, such as Weigert's iron hematoxylin, is first applied to stain cell nuclei blue to black.

-

Cytoplasm and Muscle Staining: A medium-sized anionic (acid) dye is then applied. In this adapted protocol, this compound serves this role. At an acidic pH, proteins in the cytoplasm and muscle fibers are positively charged and bind to the negatively charged sulfonic acid groups of the dye, staining them red.

-

Differentiation: A polyacid, typically phosphotungstic acid or phosphomolybdic acid, is used as a differentiating agent.[1] This large molecule is thought to remove the red dye from the more porous collagen fibers while the dye is retained in the denser muscle and cytoplasm.[1]

-

Collagen Staining: Finally, a large molecular weight anionic dye, such as Aniline Blue or Light Green, is applied. This dye can now penetrate and bind to the decolorized collagen fibers, staining them a contrasting blue or green.

The selectivity of this method relies on the differential porosity of the tissue elements, which allows for the sequential replacement of smaller dyes with larger ones in more permeable structures like collagen.[1][2]

Comparative Data of Staining Methods

The following table summarizes the key characteristics of the adapted this compound trichrome method in comparison to standard histological stains for collagen and muscle.

| Feature | Adapted Trichrome (with this compound) | Masson's Trichrome | Picrosirius Red (PSR) |

| Staining Principle | Sequential staining with acid dyes of different molecular weights. | Sequential staining with acid dyes of different molecular weights. | Anionic dye with sulfonic acid groups aligns with and binds to basic amino acids in collagen, enhancing its natural birefringence. |

| Collagen Color | Blue or Green | Blue or Green | Red (Bright-field); Yellow-Orange (Type I) and Green (Type III) under polarized light. |

| Muscle/Cytoplasm Color | Red | Red | Yellow |

| Erythrocytes Color | Yellow (if Martius Yellow is used) | Red | Yellow |

| Specificity for Collagen | Good; differentiates collagen from muscle and cytoplasm. | Good; differentiates collagen from muscle and cytoplasm. | Very High; considered a standard for collagen-specific detection. |

| Suitability for Quantification | Moderate; good for qualitative assessment. Quantitative analysis of color area is possible but less specific than PSR. | Moderate; suitable for semi-quantitative analysis of fibrosis. | Excellent; widely used for quantitative analysis of collagen area fraction, fiber thickness, and density, especially with polarized light. |

| Key Advantage | Utilizes a historically cited alternative dye. Provides strong red contrast for muscle and cytoplasm. | Well-established, widely used, and provides excellent differentiation and contrast. | High specificity and enables differentiation of collagen types with polarized light microscopy. |

| Limitations | Not a standard, commercially available kit; requires optimization. Less documented than standard methods. | Multi-step procedure requiring careful timing for differentiation. | Staining intensity can be pH-dependent. Requires a polarizing microscope for full analysis. |

Experimental Protocols

This protocol is adapted from the Martius-Scarlet-Blue (MSB) trichrome stain, substituting Crystal Scarlet with this compound.

Disclaimer: This protocol is an adaptation based on historical literature. Optimization of incubation times and solution concentrations may be required for specific tissue types and fixation methods.

I. Required Reagents

-

Fixative: Bouin's Fluid or 10% Neutral Buffered Formalin. Tissues fixed in formalin benefit from secondary fixation (mordanting) in Bouin's fluid.

-

Weigert's Iron Hematoxylin:

-

Solution A: 1 g Hematoxylin in 100 mL 95% Ethanol.

-

Solution B: 4 mL 29% Ferric Chloride (aqueous), 1 mL Hydrochloric Acid (conc.), 95 mL Distilled Water.

-

Working Solution: Mix equal parts of Solution A and B immediately before use.

-

-

Martius Yellow Solution (Optional, for erythrocyte staining):

-

0.5 g Martius Yellow

-

2 g Phosphotungstic Acid

-

100 mL 95% Ethanol

-

-

This compound Solution:

-

1 g this compound (C.I. 18065)

-

100 mL Distilled Water

-

1 mL Glacial Acetic Acid

-

-

Phosphotungstic Acid Solution:

-

1 g Phosphotungstic Acid

-

100 mL Distilled Water

-

-

Aniline Blue Solution (for Collagen):

-

2.5 g Aniline Blue

-

2 mL Glacial Acetic Acid

-

100 mL Distilled Water

-

-

1% Acetic Acid Solution:

-

1 mL Glacial Acetic Acid

-

99 mL Distilled Water

-

II. Staining Procedure (for Paraffin-Embedded Sections)

-

Deparaffinization and Rehydration:

-

Immerse slides in Xylene (2 changes, 5 minutes each).

-

Transfer through 100% Ethanol (2 changes, 3 minutes each).

-

Transfer through 95% Ethanol (2 changes, 3 minutes each).

-

Rinse in distilled water.

-

-

Mordanting:

-

If the tissue was fixed in formalin, mordant in Bouin's Fluid at 56°C for 1 hour, or overnight at room temperature.

-

Wash in running tap water for 5-10 minutes until the yellow color disappears.

-

-

Nuclear Staining:

-

Stain in freshly prepared Weigert's Iron Hematoxylin working solution for 10 minutes.

-

Wash in running tap water for 10 minutes.

-

"Blue" the sections in Scott's tap water substitute or alkaline water for 1 minute.

-

Rinse in distilled water.

-

-

Erythrocyte and Fibrin Staining (Optional):

-

Rinse slides in 95% ethanol.

-

Stain in Martius Yellow solution for 2-5 minutes.[2]

-

Rinse in distilled water.

-

-

Muscle and Cytoplasm Staining:

-

Stain in 1% this compound solution for 10 minutes.

-

Rinse briefly in distilled water.

-

-

Differentiation:

-

Place slides in 1% Phosphotungstic Acid solution for 5-10 minutes. This step is critical and may require microscopic checking to ensure the red dye is removed from collagen, which should appear colorless or pale pink.

-

Rinse briefly in distilled water.

-

-

Collagen Staining:

-

Transfer slides directly into the Aniline Blue solution and stain for 5 minutes.

-

Rinse briefly in distilled water.

-

-

Final Differentiation and Dehydration:

-

Differentiate in 1% Acetic Acid solution for 1-3 minutes to remove excess blue staining.

-

Dehydrate rapidly through 95% Ethanol, followed by two changes of 100% Ethanol.

-

Clear in Xylene (2 changes, 3 minutes each).

-

Mount with a resinous mounting medium.

-

III. Expected Results

-

Nuclei: Blue/Black

-

Cytoplasm, Muscle, Keratin: Red

-

Collagen: Blue

-

Erythrocytes: Yellow (if Martius Yellow is used)

-

Fibrin: Red (may appear yellow if young and Martius Yellow is used)

Visualizations

Below are diagrams illustrating the experimental workflow and the theoretical mechanism of the adapted trichrome stain.

Caption: Experimental workflow for the adapted this compound trichrome stain.

References

Application Notes and Protocols for Acid Red 35 in Histological and Cytological Preparations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Red 35, also known by its Colour Index number C.I. 18065, is a synthetic azo dye.[1] As an anionic dye, it carries a negative charge and is therefore used in histology to stain cationic (positively charged) components of tissues.[2] Its primary application in biological staining is to color protein-rich structures such as cytoplasm, muscle fibers, collagen, and red blood cells.[2] While not as commonly used as other acid dyes like Eosin or Acid Fuchsin, this compound presents a potential alternative as a counterstain, particularly in trichrome staining methods to provide contrast to nuclear and other tissue elements.

These application notes provide a comprehensive guide to utilizing this compound in histological and cytological preparations, including its chemical properties, proposed staining protocols, and safety considerations. Due to the limited availability of established, standardized protocols for this compound in the scientific literature, the following methodologies are based on general principles for acid dyes and a proposed framework for reproducibility assessment.[2] Researchers are encouraged to use these as a starting point and optimize the parameters for their specific applications and tissue types.

Chemical and Physical Properties

A summary of the key properties of this compound is provided in the table below. Understanding these properties is crucial for preparing staining solutions and ensuring staining consistency.

| Property | Value | Reference |

| Colour Index Name | C.I. This compound, C.I. 18065 | [1] |

| Molecular Formula | C₁₉H₁₅N₃Na₂O₈S₂ | |

| Molecular Weight | 523.45 g/mol | |

| CAS Registry Number | 6441-93-6 | |

| Appearance | Dark red powder | |

| Solubility | Soluble in water |

Principle of Staining

Acid dyes, such as this compound, are anionic, meaning they carry a net negative charge. In an acidic solution, tissue proteins become positively charged due to the protonation of amino groups. The negatively charged dye molecules then bind to these positively charged protein sites through electrostatic interactions, resulting in the characteristic red staining of acidophilic structures. The intensity of the staining is dependent on factors such as the pH of the staining solution, the concentration of the dye, and the duration of staining.

Application I: As a Counterstain in a Manner Similar to Eosin

This compound can theoretically be employed as a counterstain to a nuclear stain like hematoxylin, in a procedure analogous to the standard Hematoxylin and Eosin (H&E) stain. This would provide red to pinkish-red staining of the cytoplasm and extracellular matrix, offering a clear contrast to the blue or purple nuclei stained by hematoxylin.

Experimental Protocol: this compound as a Counterstain

This protocol is a proposed starting point for researchers. Optimization of dye concentration and staining time is highly recommended.

Reagents:

-

This compound stock solution (1% w/v): Dissolve 1 g of this compound powder in 100 mL of distilled water.

-

This compound working solutions (0.1%, 0.5% w/v): Dilute the stock solution with distilled water.

-

Hematoxylin solution (e.g., Weigert's or Harris')

-

Differentiating solution (e.g., 1% acid alcohol)

-

Bluing agent (e.g., Scott's tap water substitute or running tap water)

-

Graded alcohols (70%, 95%, 100%)

-

Xylene or xylene substitute

-

Resinous mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Transfer through two changes of 100% ethanol for 3 minutes each.

-

Transfer through two changes of 95% ethanol for 3 minutes each.

-

Rinse in 70% ethanol for 3 minutes.

-

Rinse in distilled water.

-

-

Nuclear Staining:

-

Stain in a filtered hematoxylin solution for 5-10 minutes.

-

Rinse in running tap water.

-

Differentiate in 1% acid alcohol for a few seconds.

-

Rinse in running tap water.

-

Blue the sections in Scott's tap water substitute or running tap water for 1-2 minutes.

-

Rinse in distilled water.

-

-

This compound Staining:

-

Immerse slides in the desired working solution of this compound (start with 0.5%) for 30 seconds to 2 minutes.

-

Rinse briefly in distilled water.

-

-

Dehydration and Mounting:

-

Dehydrate through graded alcohols (95% and 100%).

-

Clear in xylene.

-

Mount with a resinous mounting medium.

-

Expected Results:

-

Nuclei: Blue/Purple

-

Cytoplasm, muscle, collagen, red blood cells: Shades of red

Data Presentation: Optimization of this compound Staining

To achieve optimal and reproducible results, systematic optimization is crucial. The following table provides a template for recording experimental data during the optimization process.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 | Staining Outcome |

| This compound Concentration | 0.1% | 0.5% | 1.0% | ||

| Staining Time | 30 sec | 1 min | 2 min | ||

| Differentiation Time | 5 sec | 10 sec | 15 sec | ||

| Tissue Type | |||||

| Fixative Used |

Application II: As a Plasma Stain in Trichrome Methods

Trichrome stains are valuable histological techniques that utilize multiple dyes to differentiate various tissue components, most commonly collagen from muscle. These methods often employ a red acid dye as a "plasma stain" to color cytoplasm and muscle. This compound, due to its properties as a red acid dye, is a suitable candidate for this role.

Experimental Protocol: Modified Masson's Trichrome with this compound

This protocol is an adaptation of the well-established Masson's Trichrome method.

Reagents:

-

Bouin's solution (optional mordant)

-

Weigert's iron hematoxylin

-

This compound solution (1% w/v in 1% aqueous acetic acid)

-

Phosphomolybdic/Phosphotungstic acid solution (e.g., 5% phosphomolybdic acid)

-

Aniline Blue or Light Green counterstain

-

1% aqueous acetic acid

-

Graded alcohols and xylene

-

Resinous mounting medium

Procedure:

-

Deparaffinization and Rehydration: As described in the previous protocol.

-

Mordanting (Optional but Recommended): For formalin-fixed tissues, mordant in Bouin's solution at 56-60°C for 1 hour to improve staining quality. Rinse well with running tap water until the yellow color disappears.

-

Nuclear Staining: Stain with Weigert's iron hematoxylin for 10 minutes. Rinse in running tap water for 10 minutes.

-

Plasma Staining: Stain in the this compound solution for 10-15 minutes. Rinse in distilled water.

-

Differentiation: Differentiate in the phosphomolybdic/phosphotungstic acid solution for 10-15 minutes, or until collagen is decolorized.

-

Collagen Staining: Without rinsing, transfer directly to the Aniline Blue or Light Green solution and stain for 5-10 minutes.

-

Final Differentiation and Dehydration: Rinse briefly in 1% aqueous acetic acid. Dehydrate quickly through graded alcohols, clear in xylene, and mount.

Expected Results:

-

Nuclei: Black

-

Cytoplasm, muscle, keratin: Red

-

Collagen, mucin: Blue or Green (depending on the counterstain used)

Visualizations

General Histological Staining Workflow

Caption: A generalized workflow for histological staining of paraffin-embedded tissue sections.

Principle of Trichrome Staining

Caption: The sequential steps and resulting differential staining in a typical trichrome method.

Safety and Handling

Handle this compound powder and solutions with appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection. Work in a well-ventilated area or under a chemical fume hood. Consult the Safety Data Sheet (SDS) for detailed safety information before use.

Conclusion

This compound is a versatile red acid dye with potential applications in both general counterstaining and specialized trichrome methods for histological and cytological preparations. While specific, optimized protocols are not widely published, the information and templates provided here offer a solid foundation for researchers to develop and validate their own staining procedures using this dye. Careful optimization of dye concentration, staining duration, and differentiation steps will be key to achieving high-quality, reproducible results.

References

Application of Acid Red 35 in Plant Tissue Histology